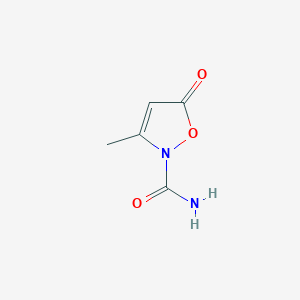![molecular formula C26H30Ba2N8O22P2 B12863425 Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate is a complex organic compound that features a barium ion coordinated to a highly functionalized organic ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the organic ligand, which involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of various functional groups through selective reactions. The final step involves the coordination of the barium ion to the ligand under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl or carboxyl groups, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies, exploring its ability to form complexes with various metal ions.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a precursor for bioactive molecules.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound may find applications in the development of new materials, catalysts, or as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism by which Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate exerts its effects involves its interaction with specific molecular targets. The barium ion can coordinate with various biological molecules, potentially altering their function or activity. The organic ligand may also interact with enzymes or receptors, modulating their activity through binding or inhibition.
類似化合物との比較
Similar Compounds
Similar compounds include other barium-coordinated organic ligands with functionalized imidazo[1,2-a]pyridine cores. Examples include:
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl sulfate
- Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl nitrate
Uniqueness
The uniqueness of Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties
特性
分子式 |
C26H30Ba2N8O22P2 |
|---|---|
分子量 |
1143.2 g/mol |
IUPAC名 |
[(2R,3R,4R)-5-[(2-amino-5,8-dioxo-6,7-dihydroimidazo[1,2-a]pyridine-3-carbonyl)amino]-2,3,4-trihydroxy-5-oxopentyl] phosphate;barium(2+) |
InChI |
InChI=1S/2C13H17N4O11P.2Ba/c2*14-10-7(17-6(20)2-1-4(18)11(17)15-10)12(23)16-13(24)9(22)8(21)5(19)3-28-29(25,26)27;;/h2*5,8-9,19,21-22H,1-3,14H2,(H,16,23,24)(H2,25,26,27);;/q;;2*+2/p-4/t2*5-,8-,9-;;/m11../s1 |
InChIキー |
HCEIDKWYTLRRQP-XWHBYMELSA-J |
異性体SMILES |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)[C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
正規SMILES |
C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.C1CC(=O)N2C(=C(N=C2C1=O)N)C(=O)NC(=O)C(C(C(COP(=O)([O-])[O-])O)O)O.[Ba+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




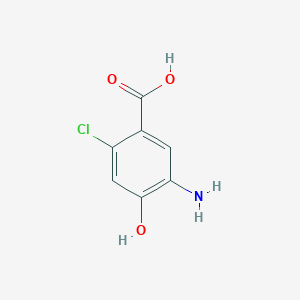
![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
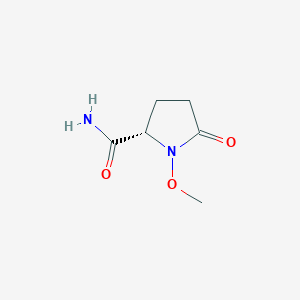
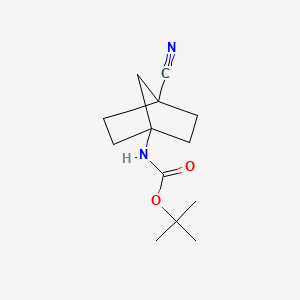
![2-(Thiophen-2-yl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B12863391.png)
![1-(4-Chlorophenyl)-3-(2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]thiophen-3-yl)prop-2-en-1-one](/img/structure/B12863394.png)
![(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12863405.png)
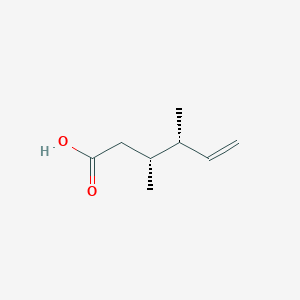

![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
